molecular formula C8H5N3O3 B13028673 2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid

2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid

Cat. No.: B13028673
M. Wt: 191.14 g/mol
InChI Key: SVWNOVFSDUVSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid is a chemical building block of interest in medicinal chemistry and organic synthesis. Benzotriazole derivatives are recognized as versatile intermediates and privileged scaffolds in drug discovery due to their ability to interact with various biological targets . Specifically, compounds featuring the 1,2,3-triazole core are known to be valuable pharmacophores, with research indicating their potential in developing therapeutics for a range of conditions, including use as alpha-glucosidase inhibitors for diabetes management and as anti-inflammatory agents . The structural features of this compound—comprising a benzotriazole system linked to a reactive α-keto acid group—suggest its utility as a key precursor for the synthesis of more complex molecules, such as peptide conjugates and heterocyclic hybrids . Researchers may employ this reagent to develop novel compounds for probing biological mechanisms or screening for new pharmacological activities. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

2-(2H-benzotriazol-5-yl)-2-oxoacetic acid

InChI

InChI=1S/C8H5N3O3/c12-7(8(13)14)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H,13,14)(H,9,10,11)

InChI Key

SVWNOVFSDUVSLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C=C1C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is widely used due to its high efficiency and selectivity. The reaction involves the following steps:

    Preparation of Azide and Alkyne Precursors: The azide precursor is synthesized from the corresponding amine by diazotization followed by azidation. The alkyne precursor is prepared through standard alkyne synthesis methods.

    Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper catalyst (Cu(I)) to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.

    Oxidation: The resulting triazole compound is then oxidized to introduce the oxoacetic acid moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted triazoles, and various functionalized triazole compounds.

Scientific Research Applications

2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent. Its ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

    Material Science: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The oxoacetic acid moiety can also participate in coordination with metal ions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Structural Features :

  • Benzotriazole core : A fused aromatic ring system containing three nitrogen atoms, contributing to electronic delocalization and stability.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid with selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity Reference
This compound (hypothetical) C₉H₆N₃O₃ 204.16 (calc.) 6-substituted triazole, oxoacetic acid Not reported -
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-hydroxyphenyl)acetamide C₁₄H₁₂N₄O₂ 276.27 (calc.) 1-substituted triazole, acetamide Antioxidant (IC₅₀: 12–15 μM)
2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid C₁₅H₁₀NO₄S 307.31 (calc.) Benzothiazole core, oxoacetic acid Crystal structure resolved
2-(1H-Benzo[d]imidazol-6-yl)acetic acid C₉H₈N₂O₂ 176.17 Benzo-imidazole core, acetic acid Not reported

Key Observations :

Substitution Position : The 1-substituted benzotriazole derivatives (e.g., ) exhibit antioxidant activity, whereas the 6-substituted isomer’s biological profile remains unexplored. Positional isomerism significantly impacts electronic properties and intermolecular interactions .

Benzothiazole: Sulfur atoms enhance lipophilicity (LogP: ~1.07 in triazole derivatives vs. higher in thiazoles) .

Crystallographic and Computational Insights

  • Crystal Packing : Benzothiazole derivatives () show planar arrangements with hydrogen bonds between oxoacetic acid and adjacent molecules (e.g., S1–C14–N1 angle: 109.86°), influencing stability and solubility .

Biological Activity

2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid is a compound derived from benzotriazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antiparasitic, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound contains a benzotriazole moiety linked to an oxoacetic acid group. This structure is significant as it influences the biological activity through interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzotriazole derivatives, including this compound.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
15aBacillus subtilis0.01 μg/mL
15dEscherichia coli0.02 μg/mL
20Trypanosoma cruzi25 μg/mL (epimastigotes)
TBBtAcanthamoeba castellanii12.5 μg/mL

The compound demonstrated significant antibacterial activity against various strains, including Bacillus subtilis and Escherichia coli, with MIC values indicating potent inhibition . Additionally, derivatives like compound 20 showed promising results against Trypanosoma cruzi, exhibiting a dose-dependent inhibitory effect on epimastigote forms .

Antiparasitic Activity

The antiparasitic properties of benzotriazole derivatives are noteworthy. The compound has been evaluated for its efficacy against protozoan parasites.

Case Study: Efficacy Against Trypanosoma cruzi

In vitro studies revealed that this compound significantly reduced the number of epimastigotes by over 50% at a concentration of 25 μg/mL after 72 hours. Notably, at higher concentrations (50 μg/mL), the compound induced a mortality rate exceeding 95% in trypomastigotes .

Anticancer Activity

Emerging research indicates that benzotriazole derivatives may possess anticancer properties. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (μM)
Compound AHeLa (cervical cancer)10
Compound BMCF-7 (breast cancer)5

Preliminary findings suggest that compounds similar to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines .

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